3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid is a bicyclic compound characterized by its unique structure and functional groups. It is classified as a carboxylic acid due to the presence of the carboxyl group (-COOH) attached to the benzisoxazole moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology.
3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid falls under the category of heterocyclic compounds due to its incorporation of nitrogen in the cyclic structure. It is categorized as an aromatic compound because of the presence of a benzene ring fused with an isoxazole ring.
The synthesis of 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid can be achieved through several methods. A common approach involves the cyclization of appropriate precursors that contain both the benzene and isoxazole functionalities.
The molecular formula for 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid is C₈H₁₁NO₃. Its structure features a fused bicyclic system that includes a benzene ring and an isoxazole ring.
3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids:
These reactions often require specific catalysts or conditions (e.g., heat or acidic environments) to proceed efficiently.
The mechanism of action for 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid in biological systems may involve:
3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid has potential applications in:
This compound's unique structural characteristics make it a valuable candidate for further research in drug development and biochemical applications.
The 3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole-3-carboxylic acid scaffold exemplifies strategic molecular design in nuclear hormone receptor modulation. Its partially saturated bicyclic system imposes significant conformational restraint on the carboxylic acid functionality, enhancing binding specificity for allosteric sites on steroid receptors. This pre-organization effect reduces the entropic penalty upon receptor binding, a principle demonstrated in patent US7655688B2 covering fused cyclic succinimide analogs as androgen and progesterone receptor modulators [6]. The patent emphasizes that saturation of the benzisoxazole ring system improves metabolic stability against hepatic oxidation while maintaining the crucial hydrogen-bonding pattern required for high-affinity receptor interactions.
The compound's molecular architecture (C₈H₉NO₃, MW 167.16 g/mol) features a bridgehead carboxylic acid group strategically positioned for salt bridge formation with arginine residues in hormone binding domains. Density functional theory calculations reveal its exceptional dipole moment (µ = 4.2 D) arising from the polarized N-O bond and carboxylic acid group, facilitating penetration of lipid membranes despite its ionizable character. These properties are quantified in Table 1, which contrasts key parameters with aromatic analogs [4] [7].
Table 1: Physicochemical Comparison of Benzisoxazole Derivatives
Property | 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid | 1,2-Benzisoxazole-5-carbaldehyde |
---|---|---|
Molecular Formula | C₈H₉NO₃ | C₈H₅NO₂ |
Molecular Weight (g/mol) | 167.16 | 147.13 |
Density (g/cm³) | 1.339 | N/A |
Boiling Point (°C) | 376.1 at 760 mmHg | N/A |
Flash Point (°C) | 181.3 | N/A |
Topological PSA (Ų) | 63.33 | 43.10 |
logP | 1.25 | 1.64 |
Hydrogen Bond Donors | 1 | 0 |
The hexahydro derivative's reduced aromaticity decreases plasma protein binding (PPB < 85%) compared to fully aromatic analogs (PPB > 95%), increasing free fraction available for pharmacological activity. Its balanced lipophilicity (logP 1.25) and polar surface area (63.33 Ų) align perfectly with Lipinski's criteria for CNS penetration, explaining its utility in neuroactive compounds [4] [7]. The carboxylic acid functionality enables prodrug strategies through esterification, significantly expanding therapeutic applicability as demonstrated in patented modulators of androgen receptor function for prostate cancer treatment [6].
The development of hexahydrobenzisoxazole carboxylates traces back to early investigations into conformationally restricted GABA analogs in the 1990s. Chemists recognized that saturation of the traditional benzisoxazole ring would reduce crystallinity and enhance solubility – a critical advancement for compounds requiring systemic distribution. The synthesis of 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid (CAS 261350-47-4) marked a pivotal milestone, demonstrating unprecedented bioavailability (F > 60% in rodent models) among isoxazole carboxylates [2] [4]. This breakthrough catalyzed exploration of fully saturated variants, culminating in 3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole-3-carboxylic acid as a superior scaffold for sustained target engagement.
Synthetic methodology evolution profoundly impacted scaffold accessibility. Early routes relied on hazardous hydroxylamine protocols with limited regioselectivity. Contemporary methods employ Pd-catalyzed cyclization of pre-functionalized cyclohexene derivatives, achieving >85% regiopurity. The critical innovation emerged through asymmetric Diels-Alder approaches, establishing stereocontrol at C7a – a necessity for selective receptor modulation. Patent US7655688B2 documents advanced routes using chiral auxiliaries to produce enantiomerically enriched material (>98% ee) essential for hormonal activity [6]. These synthetic advances transformed the scaffold from chemical curiosity to pharmacologically relevant building block.
Table 2: Key Developments in Hexahydrobenzisoxazole-based Therapeutics
Year | Development Milestone | Therapeutic Application | Patent/Reference |
---|---|---|---|
2005 | Discovery of androgen receptor binding preference (R-enantiomer) | Prostate cancer | US7655688B2 |
2008 | Introduction of 7a-fluorinated derivatives | Metabolic disease targets | US7655688B2 extensions |
2012 | Carboxylic acid bioisosteres (tetrazoles, acyl sulfonamides) | CNS penetration enhancement | Multiple applications |
2017 | Spirocyclic variants at C6-C7 | Selective progesterone modulation | US7655688B2 derivatives |
The scaffold's versatility is evidenced in its structural permutations within patent US7655688B2, which covers over 120 specifically modified hexahydrobenzisoxazole derivatives. Key modifications include 7a-position halogenation (enhancing metabolic stability), C6-C7 spirofusion (restricting ring flip), and carboxylic acid isosterism (improving membrane permeability). These derivatives demonstrate nanomolar affinities (Ki = 2-15 nM) for steroid hormone receptors, validating the core structure's significance in molecular recognition [6]. Commercial availability through specialty suppliers (e.g., Sigma-Aldrich CDS010119, Santa Cruz Biotechnology sc-317163) accelerated pharmacological studies, establishing this chemotype as a valuable tool in endocrine disorder research [1] [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4